Vat Orange 21
Description
Historical Context of Vat Dyes and Anthraquinone (B42736) Chromophores in Chemical Science
Vat dyes represent one of the oldest classes of dyes used by humankind, with natural variants like indigo (B80030) and Tyrian purple having been used for millennia. blogspot.com The term "vat" originates from the large vessels used for the dyeing process, which involves the reduction of the insoluble dye to a soluble "leuco" form, allowing it to impregnate fibers. blogspot.combritannica.comfabricuk.com Subsequent oxidation then regenerates the insoluble, colored form of the dye within the fiber, resulting in excellent fastness properties. britannica.com
The advent of synthetic chemistry in the late 19th and early 20th centuries revolutionized the dye industry. A pivotal moment was the synthesis of the first synthetic vat dye, Indanthrene, by René Bohn at BASF in 1901. ebsco.com This discovery opened the door to a vast array of synthetic vat dyes, many of which are based on the anthraquinone chromophore. ebsco.commfa.org
Anthraquinones are a class of aromatic organic compounds based on the 9,10-anthracenedione structure. nih.gov This core structure, consisting of three fused benzene (B151609) rings with two ketone groups on the central ring, forms a robust and versatile chromophore. mfa.orgnih.gov The planarity and extensive π-conjugation of the anthraquinone system are responsible for its characteristic light absorption and color. nih.gov The chemical stability and tunable properties of anthraquinone derivatives have made them a cornerstone of synthetic dye chemistry. ebsco.com
Current Research Landscape and Emerging Trends for Vat Orange 21 and Related Vat Dyes
Recent research has expanded the application of vat dyes, including this compound and its relatives, beyond traditional dyeing into the realm of advanced materials and organic electronics. rsc.orgjku.atresearchgate.net Scientists are exploring the use of these highly conjugated molecules as organic semiconductors in devices like organic field-effect transistors (OFETs). rsc.orgjku.atiphy.ac.cn The inherent stability and processability of vat dyes make them attractive candidates for creating low-cost, flexible electronic components. jku.at
A significant area of investigation involves modifying the chemical structure of vat dyes to fine-tune their electronic and optical properties. rsc.orguky.edu For instance, researchers have successfully introduced different functional groups onto the anthanthrone (B1585402) core of Vat Orange 3, a related compound, to alter its solubility and electronic behavior. rsc.org These modifications can transform a simple dye into a sophisticated material with tailored functionalities for specific applications. rsc.org
Furthermore, the environmental impact of traditional vat dyeing processes has spurred research into more sustainable methods. researchgate.net This includes the exploration of natural reducing agents to replace the commonly used sodium dithionite (B78146), which can produce harmful byproducts. researchgate.net Another innovative approach involves the use of β-cyclodextrin to enhance the dissolution of vat dyes, thereby reducing the amount of reducing agent required and speeding up the dyeing process. researcher.life
The study of the fundamental properties of vat dyes, such as their photophysics and electrochemical behavior, is also a key research focus. rsc.orgrsc.org Techniques like cyclic voltammetry, UV-Vis spectroscopy, and photoluminescence spectroscopy are employed to characterize these materials and understand how their molecular structure relates to their functional properties. rsc.org
Significance of this compound as a Model Compound for Advanced Chemical and Materials Research
This compound, with its defined chemical structure and membership in the well-understood anthraquinone family, serves as an excellent model compound for fundamental and applied research. Its properties make it a valuable tool for investigating structure-property relationships in organic materials.
The chemical structure of this compound, like other anthraquinone dyes, provides a rigid and planar π-conjugated system. nih.gov This planarity facilitates intermolecular interactions, such as π-π stacking, which are crucial for charge transport in organic semiconductors. uky.edu By studying the solid-state packing of this compound and related compounds through techniques like X-ray crystallography, researchers can gain insights into how molecular arrangement influences electronic properties. researcher.lifersc.orgnih.govbioscience.fi
The presence of functional groups on the anthraquinone core of this compound offers opportunities for chemical modification. worlddyevariety.com This allows scientists to systematically alter the molecule's electronic and optical properties and observe the resulting changes. This "bottom-up" approach is fundamental to the rational design of new materials with desired functionalities.
Moreover, the commercial availability and relatively low cost of this compound and similar vat dyes make them accessible for a wide range of research endeavors. researchgate.net This accessibility encourages exploratory research into new applications, from organic electronics to energy storage. For example, the related Vat Orange 3 has been investigated as a precursor for organic cathode materials in lithium-ion batteries. researchgate.net
The table below summarizes some of the key properties of this compound and related compounds that are relevant to their use in research.
| Property | Vat Orange 1 | Vat Orange 3 | Vat Orange 11 | This compound |
| CAS Number | 1324-11-4 lookchem.com | 4378-61-4 | 2172-33-0 chemsrc.com | 1328-39-8 worlddyevariety.com |
| Molecular Formula | C24H10Br2O2 lookchem.com | C22H8Br2O2 google.com | C42H18N2O6 chemsrc.com | Not explicitly found |
| Molecular Weight | 490.15 g/mol lookchem.com | 464.11 g/mol google.com | 646.60 g/mol chemsrc.com | Not explicitly found |
| Color | Yellow-brown lookchem.com | Red-purple powder google.com | Not explicitly found | Yellow-orange worlddyevariety.com |
| Solubility | Insoluble in Xylene worlddyevariety.com | Soluble in tetralin and dimethylbenzene google.com | Not explicitly found | Insoluble in Xylene worlddyevariety.com |
Properties
CAS No. |
1328-39-8 |
|---|---|
Molecular Formula |
C4Cl2O3 |
Synonyms |
Vat Orange 21 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Vat Orange 21
Conventional Synthetic Routes to Vat Orange Dyes from Anthraquinone (B42736) Precursors
The traditional synthesis of pyranthrone dyes, including Vat Orange 21, typically commences with anthraquinone-based precursors. A common industrial method involves the dimerization and subsequent cyclization of 2-methylanthraquinone (B1664562). This process is often carried out via an alkaline fusion process, where the methyl groups of 2,2′-dimethyl-1,1′-dianthraquinonyl are sufficiently acidic to undergo ionization and cyclization, akin to an aldol (B89426) condensation. rsc.org
Another historical approach to synthesizing the core structure of some vat dyes involves the use of 2-aminoanthraquinone (B85984). rsc.org For instance, the synthesis of flavanthrone, a related vat dye, can be achieved through the fusion of 2-aminoanthraquinone with alkali at high temperatures (around 300 °C) or via acid-catalyzed condensation. rsc.org The industrial production of certain vat dyes also utilizes 1-chloro-2-acetylaminoanthraquinone as a starting material in similar condensation reactions. rsc.org
The synthesis of the broader class of anthraquinone dyes often involves a multi-step process. This can include the initial construction of the anthraquinone ring system, followed by substitution reactions, group interconversions, and further cyclization reactions to build the final complex structure. rsc.org For example, 2-methylanthraquinone can be prepared from the reaction of phthalic anhydride (B1165640) and toluene. scribd.com
Advanced Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry offers more sophisticated methods for creating derivatives of this compound, aiming to fine-tune its properties for specific applications.
Functionalization for Tunable Electronic and Optical Properties
The electronic and optical properties of pyranthrone derivatives can be modified by introducing specific functional groups. uky.edu The large, flat π-conjugated surface of these dyes is key to their properties. rsc.org By altering the molecular architecture through substitution, it is possible to control molecular packing, which in turn influences charge carrier mobilities in electronic devices. uky.edu The introduction of electron-donating or electron-accepting groups can fine-tune the optical properties. uky.edu
For instance, the presence of bromine atoms in Vat Orange 1 and Vat Orange 3 provides reactive sites for further chemical modification, opening possibilities for synthesizing various linear or branched polymeric networks. rsc.org These modifications can influence the material's performance in applications like organic field-effect transistors (OFETs) and organic photovoltaics. rsc.org
Regioselective Derivatization Approaches
Achieving specific substitution patterns (regioselectivity) is a key challenge and goal in the synthesis of complex molecules like this compound derivatives. researchgate.net Advanced strategies focus on controlling where new functional groups are introduced on the pyranthrone skeleton. For example, regioselective double Scholl reactions have been used to create the pyranthrone structure from 1,6-dibenzoylpyrene. researchgate.net The development of methods for late-stage derivatization allows for the modification of complex, drug-like molecules, which can be applied to the functionalization of dye structures. nih.gov Such precise control over the molecular structure is crucial for establishing clear structure-property relationships. uky.edu
Novel Catalytic and Green Chemistry Approaches in this compound Synthesis
Recent research has focused on developing more environmentally friendly and efficient synthetic methods for vat dyes. rsc.org Green chemistry principles aim to reduce waste and the use of hazardous substances. taylorfrancis.com This includes the use of catalysts to improve reaction efficiency and selectivity. numberanalytics.com
A novel, environmentally friendly synthesis process for a related dye, Vat Golden Orange G, has been developed that replaces a solvent closed-loop system with a butanol and potassium hydroxide (B78521) closed-loop system, reducing environmental pressure and safety hazards. google.com This process also adjusts the copper removal step to a direct filtration method, lowering production costs and improving safety. google.com Furthermore, the use of heterogeneous catalysts and polymerizations involving C-H bond activation are strategies that align with green chemistry principles. rsc.org
Reaction Mechanisms of this compound Interconversions
The application of vat dyes like this compound is intrinsically linked to their ability to undergo reversible reduction and oxidation reactions.
Reduction-Oxidation Chemistry: Leuco Form Generation and Regeneration
Vat dyes are applied to fibers in a soluble, reduced form known as the "leuco" form. cottoninc.com This transformation is a key step in the dyeing process. The insoluble pigment form of the dye is treated with a reducing agent in an alkaline medium. ekb.eg A commonly used reducing agent is sodium dithionite (B78146) (Na₂S₂O₄). rsc.org This reduction converts the carbonyl groups (>C=O) in the dye molecule to their enolate (>C-O⁻) form, rendering the dye soluble in the alkaline solution. ekb.eg
Photochemical Reaction Pathways and Stability
This compound, a member of the anthraquinone dye family, exhibits notable lightfastness, a critical property for its applications in textiles and other materials. mdpi.com The stability of such dyes is intrinsically linked to their molecular structure, particularly the anthraquinone core, which influences their interaction with light. mdpi.com Photochemical reactions are chemical transformations initiated by the absorption of light. chemistrytalk.org When a molecule, such as a dye, absorbs photons, it is promoted to an electronically excited state, which can then undergo various processes, including chemical reactions that it would not undergo in its ground state. chemistrytalk.orgnowgongcollege.edu.in
The specific photochemical reaction pathways for this compound are not extensively detailed in the public domain. However, general principles of organic photochemistry and studies on related anthraquinone dyes provide insight into its likely behavior. mdpi.comchemistrytalk.orgnowgongcollege.edu.in The absorption of UV or visible light by the dye molecule leads to an excited singlet state. This can then undergo intersystem crossing to a more stable triplet state. nowgongcollege.edu.infrontiersin.org This triplet state is often the key intermediate in photochemical reactions.
Potential photochemical reactions for vat dyes like this compound can include:
Photodissociation: The energy from the absorbed photon can lead to the breaking of chemical bonds within the dye molecule. chemistrytalk.org
Hydrogen Abstraction: In the presence of suitable hydrogen-donating substrates, the excited dye molecule can abstract a hydrogen atom, leading to the formation of radical species that can initiate further reactions. nowgongcollege.edu.in
Photosensitization: The excited dye molecule can transfer its energy to another molecule, such as molecular oxygen, leading to the formation of reactive singlet oxygen. frontiersin.org This singlet oxygen can then oxidize the dye molecule itself or other nearby organic materials, leading to fading or degradation.
The excellent lightfastness of many vat dyes suggests that these degradative pathways are relatively inefficient. mdpi.com The rigid and highly conjugated structure of the anthraquinone core likely allows for efficient dissipation of the absorbed light energy through non-reactive pathways, such as internal conversion and fluorescence, returning the molecule to its ground state without chemical change.
Studies on similar dyes have shown that environmental factors can influence photochemical stability. For instance, the presence of certain substances can accelerate photodegradation. In a study on other orange dyes, the presence of hydrogen peroxide under UV irradiation was shown to accelerate decolorization through the generation of highly reactive hydroxyl radicals. researchgate.net While not specific to this compound, this highlights a potential degradation pathway if such oxidizing agents are present.
Table 1: General Photochemical Processes in Organic Dyes
| Process | Description | Potential Outcome for this compound |
| Light Absorption | The molecule absorbs a photon, moving to an excited electronic state. | Excitation of the anthraquinone chromophore. |
| Internal Conversion/Vibrational Relaxation | The excited molecule rapidly loses energy as heat, returning to the ground electronic state without emitting light or reacting. | A primary mechanism for photostability. |
| Fluorescence | The excited singlet state emits a photon to return to the ground state. | Likely a minor pathway for vat dyes. rsc.org |
| Intersystem Crossing | The excited singlet state converts to an excited triplet state. | A key step towards potential photochemical reactions. nowgongcollege.edu.infrontiersin.org |
| Phosphorescence | The excited triplet state emits a photon to return to the ground state. | Generally a slow process and less common at room temperature. |
| Photochemical Reaction | The excited state undergoes a chemical transformation (e.g., bond cleavage, rearrangement, reaction with another molecule). | Potential for degradation, though inefficient due to high lightfastness. mdpi.comchemistrytalk.org |
Thermochemical Transformations and Stability Profiles
Thermochemical transformations refer to chemical changes that occur as a result of heat. The thermal stability of a dye is a crucial parameter, especially for applications involving high-temperature processing, such as in plastics or certain textile dyeing methods. xcwydyes.com
The primary thermochemical transformation for organic dyes at elevated temperatures is thermal decomposition. This involves the breaking of covalent bonds, leading to the fragmentation of the molecule and a loss of color. The temperature at which significant decomposition begins is a key indicator of thermal stability.
Factors influencing thermal stability include:
Molecular Structure: The strong covalent bonds within the fused aromatic rings of the anthraquinone structure of this compound contribute significantly to its thermal stability.
Intermolecular Forces: Strong intermolecular interactions, such as π-π stacking, which are common in vat dyes, can also enhance thermal stability by holding the molecules in a stable crystalline lattice. rsc.org
Atmosphere: The presence of oxygen can lower the decomposition temperature as it can participate in oxidative degradation processes. Thermal stability is often measured under an inert atmosphere, such as nitrogen, to isolate the effect of heat alone. rsc.org
In the context of dyeing processes, the stability of the reduced "leuco" form of the vat dye at high temperatures is also important. Amine boranes have been investigated as stabilizing agents for the acid leuco form of vat dyes in dyeing baths, highlighting the need to control the chemical environment to prevent degradation during application. google.com
Table 2: General Thermal Stability Data for Related Vat Dyes
| Dye/Polymer System | Decomposition Temperature (Td, 5% weight loss) | Atmosphere | Reference |
| Polymers based on anthanthrone (B1585402) (Vat Orange 3) | 280 - 290 °C | Nitrogen | rsc.org |
| Solvent Yellow 179 (a high-performance dye) | > 300 °C | Not Specified | xcwydyes.com |
| Vat Orange 7 | Melting Point: 230 °C | Not Specified | made-in-china.com |
Note: This table provides data for related compounds to infer the potential thermal behavior of this compound. The melting point is not the same as the decomposition temperature but can be an indicator of thermal stability.
Advanced Spectroscopic and Structural Characterization of Vat Orange 21
Vibrational Spectroscopy for Molecular Architecture
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the specific chemical bonds and functional groups within the Vat Orange 21 molecule. These methods provide a "fingerprint" of the molecular structure, revealing key details about its atomic arrangement and bonding.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its constituent bonds. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to distinct vibrational modes. For this compound and related polycyclic quinones, FTIR analysis provides crucial information about their molecular framework.
Interactive Data Table: Key FTIR Peak Assignments for Related Vat Dyes
| Vibrational Mode | Vat Orange 1 Wavenumber (cm⁻¹) ** | Vat Orange 3 Wavenumber (cm⁻¹) ** | Significance |
| C-H Bending | 777–824 rsc.org | 755–772 rsc.org | Indicates the number of adjacent hydrogen atoms on the aromatic rings. |
| C=O Stretching | ~1650 (Typical for polycyclic quinones) acs.org | ~1650 (Typical for polycyclic quinones) acs.org | Characteristic of the quinonoid structure. |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. edinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. edinst.com
In the context of this compound, which is also known as a dibromopyranthrone, Raman studies can confirm the stability of its chemical structure, especially during processing or crystal growth. iphy.ac.cn For instance, research on Vat Orange 3, a related dibromoanthanthrone, has shown that Raman spectroscopy can verify that the molecular structure remains unchanged after purification processes. iphy.ac.cn The Raman spectrum of Vat Orange 3 exhibits distinct peaks that serve as a reliable fingerprint of the molecule. iphy.ac.cn It is expected that this compound would display a similarly characteristic Raman spectrum, allowing for its identification and the assessment of its crystalline quality. iphy.ac.cnirug.org
Electronic Spectroscopy for Optical Properties
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and Photoluminescence (PL) emission spectroscopy, is fundamental to understanding the optical behavior of this compound. These techniques probe the electronic transitions within the molecule, which are responsible for its color and any luminescent properties.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons to higher energy levels. msu.edu The resulting spectrum reveals the wavelengths at which the molecule absorbs light most strongly, which dictates its color. msu.edu
Vat dyes, including this compound, are known for their strong absorption in the visible range due to their extended π-conjugated systems. rsc.org Studies on related compounds like violanthrone (B7798473) and its derivatives show characteristic absorption peaks. For example, violanthrone-79 (B33473) in chloroform (B151607) exhibits an absorption maximum that can shift depending on concentration, indicating aggregation effects. aip.org Similarly, the UV-Vis spectra of thin films of vat dyes often show vibronic peak patterns. rsc.org For Vat Orange 3, the absorption maximum, corresponding to the lowest energy transition, is centered at 534 nm. rsc.org The absorption onset for Vat Orange 3 is at 579 nm (2.14 eV). rsc.org The specific absorption maxima and the shape of the absorption bands for this compound are crucial for understanding its electronic structure and color properties. uni-muenchen.de
Interactive Data Table: UV-Vis Absorption Data for Related Vat Dyes (Thin Films)
| Compound | Absorption Maximum (λmax) | Absorption Onset |
| Vat Orange 1 | 472 nm rsc.org | 553 nm (2.24 eV) rsc.org |
| Vat Orange 3 | 534 nm rsc.org | 579 nm (2.14 eV) rsc.org |
| Vat Orange 9 | 460 nm rsc.org | 558 nm (2.22 eV) rsc.org |
Photoluminescence (PL) spectroscopy involves exciting a sample with light and measuring the light emitted as the electrons relax to lower energy states. ossila.comgia.edu This provides information about the emissive properties of a material. The photoluminescence quantum yield (PLQY) quantifies the efficiency of this emission process. ossila.com
While many vat dyes are primarily known for their absorption properties and are often non-emissive due to strong intermolecular interactions, some can exhibit fluorescence. rsc.org For instance, derivatives of Vat Orange 3 have been synthesized to enhance their luminescent properties. rsc.org The PL spectra of Vat Orange 1 and Vat Orange 3 thin films show broad emission peaks with significant Stokes shifts (the difference between the absorption and emission maxima). rsc.org Vat Orange 1 has its maximum PL at 668 nm, while Vat Orange 3 peaks at 665 nm. rsc.org The PL spectrum of multilayered Vat Orange 3 crystals shows two distinct peaks at 2.01 eV and 2.12 eV. iphy.ac.cn The quantum yield of these emissions is a critical parameter for potential applications in optoelectronics. rsc.org Investigations into the PL properties of this compound would reveal its potential for light-emitting applications.
Interactive Data Table: Photoluminescence Data for Related Vat Dyes (Thin Films)
| Compound | Excitation Wavelength | Emission Maximum (λem) | Stokes Shift |
| Vat Orange 1 | 470 nm rsc.org | 668 nm rsc.org | 0.77 eV (196 nm) rsc.org |
| Vat Orange 3 | 500 nm rsc.org | 665 nm rsc.org | 0.46 eV (131 nm) rsc.org |
| Vat Orange 9 | 460 nm rsc.org | 726 nm rsc.org | 0.99 eV (266 nm) rsc.org |
Solid-State Structural Elucidation
Understanding the arrangement of molecules in the solid state is crucial as it significantly influences the material's bulk properties. X-ray diffraction (XRD) is the primary technique used to determine the crystal structure of materials.
For Vat Orange 1, its crystal structure has been determined to be monoclinic with a P21/c space group. rsc.org Similarly, the crystal structure of Vat Orange 3 has also been reported. rsc.org However, the processing conditions can greatly affect the final solid-state structure. For example, thin films of Vat Orange 3 deposited by vacuum evaporation have been found to be essentially amorphous, lacking the sharp Bragg reflections characteristic of a crystalline material. rsc.org The ability of this compound to form well-ordered crystalline structures is a key factor for its application in areas like organic electronics, where charge transport is highly dependent on molecular packing. iphy.ac.cn
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray Diffraction (XRD) is a primary analytical technique used to determine the atomic and molecular structure of a crystal. ceric-eric.eu In this method, a beam of X-rays strikes a crystalline material and is diffracted into specific directions by the atomic planes of the crystal lattice. By measuring the angles and intensities of these diffracted beams, a three-dimensional model of the electron density within the crystal can be produced, revealing the mean positions of the atoms, their chemical bonds, and their crystallographic arrangement. ceric-eric.eu
Crystallographic studies on compounds structurally related to this compound, such as Vat Orange 3 (4,10-dibromoanthanthrone), have provided detailed structural information. Single-crystal X-ray analysis reveals that 4,10-dibromoanthanthrone (B179460) crystallizes in a monoclinic system with the space group P21/c. rsc.orgresearchgate.net X-ray Powder Diffraction (XRPD) patterns of powdered samples of Vat Orange 3 show an excellent correspondence with patterns simulated from single-crystal data, confirming that the bulk powder possesses the same crystalline structure. rsc.orgresearchgate.net
However, the morphology of these materials can change significantly when processed into thin films. For instance, a thin film of Vat Orange 3, when deposited onto a glass substrate via vacuum evaporation, is found to be essentially amorphous, displaying only a broad halo in its diffractogram without the sharp Bragg reflections characteristic of a crystalline state. rsc.org Similarly, thin films of Vat Orange 1, another related compound, exhibit a lower degree of crystallinity compared to the initial powder. rsc.org This transition from a crystalline to a more amorphous state during film deposition is a critical factor influencing the electronic properties of devices fabricated from these materials.
Table 1: Crystallographic Data for Vat Orange 3
| Parameter | Value |
|---|---|
| Compound Name | Vat Orange 3 (4,10-dibromoanthanthrone) |
| Chemical Formula | C₂₂H₈Br₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Molecules per Unit Cell (Z) | 2 |
This table summarizes the crystallographic data obtained from single-crystal X-ray analysis of Vat Orange 3. researchgate.netnih.gov
Atomic Force Microscopy (AFM) for Thin Film Morphology and Surface Characteristics
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to characterize surfaces at the nanoscale. measurlabs.comresearchgate.net It is an invaluable tool for analyzing the surface topography, texture, and roughness of thin films without requiring the sample to be conductive. measurlabs.comoxinst.comspectraresearch.com The technique operates by scanning a sharp tip attached to a cantilever across the sample surface; the deflection of the cantilever due to forces between the tip and the surface is measured to create a three-dimensional surface map. mdpi.com
AFM has been employed to investigate the surface morphology of thin films of vat dyes deposited on substrates. rsc.org Studies on 80 nm thick films of Vat Orange 1 and Vat Orange 3, prepared by vacuum sublimation, reveal distinct surface characteristics. The root mean square (rms) roughness, a measure of the variations in surface height, was quantified for these films. The ability to control and characterize the morphology and roughness of these films is crucial, as these parameters significantly impact device performance in applications like organic field-effect transistors (OFETs). rsc.org
Table 2: AFM Surface Roughness of Vat Orange Thin Films
| Compound | Film Thickness | RMS Roughness |
|---|---|---|
| Vat Orange 1 | 80 nm | ~12.5 nm |
| Vat Orange 3 | 80 nm | ~15.1 nm |
This table presents the root mean square (rms) roughness values for 80 nm thick films of Vat Orange 1 and Vat Orange 3, as determined by AFM analysis. rsc.org
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV) for Redox Potentials and Mechanisms
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of chemical species. pixel-online.netuni-due.de It provides information on the reduction and oxidation potentials of a substance, the stability of its redox states, and the kinetics of electron transfer reactions. pixel-online.netmdpi.com In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured as a function of the applied potential. uni-due.de
The electrochemical properties of Vat Orange 1 and Vat Orange 3 have been characterized using CV. rsc.orgresearchgate.net The measurements, typically performed on thin films of the dyes deposited on an indium tin oxide (ITO) electrode, reveal key details about their redox mechanisms. rsc.org Both Vat Orange 1 and Vat Orange 3 exhibit a distinct reduction peak, with onset potentials of approximately -0.57 V and -0.50 V, respectively. rsc.org However, the corresponding re-oxidation peaks are very faint, suggesting that the reduction process is electrochemically irreversible under the experimental conditions. rsc.org
On the anodic side, the CV scans show two irreversible oxidative waves for both compounds. rsc.org The onset potentials from these redox processes are used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For Vat Orange 3, the HOMO and LUMO energy levels have been calculated to be -6.2 eV and -3.8 eV, respectively. researchgate.net These energy levels are critical parameters that determine the charge injection and transport properties of the materials in electronic devices. researchgate.net
Table 3: Electrochemical Properties of Vat Orange Dyes
| Compound | Onset of Reduction (V) | Onset of Oxidation (V) | HOMO Level (eV) | LUMO Level (eV) |
|---|---|---|---|---|
| Vat Orange 1 | -0.57 | Data not specified | Data not specified | Data not specified |
| Vat Orange 3 | -0.50 | +1.8 | -6.2 | -3.8 |
This table summarizes the redox potentials and calculated molecular orbital energy levels for Vat Orange 1 and Vat Orange 3 based on cyclic voltammetry studies. rsc.orgresearchgate.net
Spectroelectrochemical Analysis of Redox States
Spectroelectrochemistry combines electrochemical and spectroscopic methods to simultaneously study the changes in the optical properties of a molecule as its redox state is altered. chemrxiv.orgdcu.ie This technique provides direct insight into the electronic structure of the species formed upon oxidation or reduction. rsc.orgchemrxiv.org By recording absorption spectra at different applied potentials, it is possible to identify and characterize transient intermediates and final products of an electrochemical reaction. acs.org
While direct spectroelectrochemical data for this compound is not extensively detailed, studies on closely related derivatives synthesized from Vat Orange 3 offer valuable insights. rsc.org For example, the spectroelectrochemical analysis of dibenzannulated rsc.orgmdpi.comperi-acenoacenes, derived from Vat Orange 3, reveals significant changes in their UV-Vis-NIR spectra upon oxidation. During the first oxidation process, the original absorption bands tend to broaden and decrease in intensity. rsc.org Concurrently, new, distinct absorption bands emerge in the near-infrared (NIR) region, specifically around 1000 nm and 1400 nm. rsc.org The appearance of these low-energy absorption bands is characteristic of the formation of charged radical species (cation radicals), confirming the change in the electronic structure of the molecule's π-conjugated system upon electron removal. This type of analysis is crucial for understanding the nature of charge carriers in these organic materials. chemrxiv.orgrsc.org
Table 4: Chemical Compounds Mentioned
| Compound Name | Other Names/Synonyms | Chemical Formula |
|---|---|---|
| Vat Orange 1 | C.I. 59105; Dibromo-7,14-dibenzpyrenequinone | C₂₄H₁₀Br₂O₂ |
| Vat Orange 3 | C.I. 59300; Pigment Red 168; 4,10-Dibromoanthanthrone | C₂₂H₈Br₂O₂ |
| This compound | C.I. 69700 | Not specified |
| Indium Tin Oxide | ITO | In₂O₃:SnO₂ |
| rsc.orgmdpi.comperi-acenoacene | Dibenzannulated peri-acenoacene | Varies by derivative |
| Vat Yellow 4 | Dibenzpyrenequinone | C₂₄H₁₂O₂ |
Computational and Theoretical Studies on Vat Orange 21
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the color, reactivity, and photophysics of dyes.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is crucial as it relates to the molecule's chemical reactivity and the energy required for electronic excitation, which determines its color.
For thioindigo (B1682309) dyes, the HOMO is typically a π-orbital with significant electron density on the sulfur atoms and the benzene (B151609) rings, while the LUMO is a π*-orbital concentrated around the central carbon-carbon double bond and the carbonyl groups. Substituents on the aromatic rings can significantly alter the energies of these orbitals. For instance, electron-donating groups like the methyl groups in Vat Orange 21 would be expected to raise the HOMO energy level, while electron-withdrawing groups like the chlorine atoms would lower the LUMO energy level. A smaller HOMO-LUMO gap generally leads to absorption of longer wavelengths of light, resulting in a shift in color.
A theoretical study on a related compound, 6,6'-dibromoindigo, provides insight into the electronic structure that can be extrapolated to this compound srce.hr.
| Orbital | Description | Expected Influence of Substituents on this compound |
| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | The 4,4'-dimethyl groups (electron-donating) would raise the energy of the HOMO. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | The 6,6'-dichloro groups (electron-withdrawing) would lower the energy of the LUMO. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; correlates with the color of the dye. | The combined effect of the substituents would likely result in a specific HOMO-LUMO gap that corresponds to its orange color. |
This table is illustrative and based on general principles of organic electronics as specific DFT data for this compound is not available.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules, which is essential for understanding their absorption and emission spectra rsc.orgnih.govresearchgate.netchemrxiv.org. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the UV-visible spectrum.
A TD-DFT study on 6,6'-dibromoindigo, a compound structurally similar to this compound, revealed that its absorption maximum at around 600 nm undergoes a red-shift when moving from the gas phase to a solution srce.hr. The study also investigated the mechanisms of deactivation from the first excited state, finding that the conical intersections are not easily accessible, which implies high photostability srce.hr. Similar studies on this compound would be invaluable in understanding its photophysical properties and stability to light.
| Property | Description | Relevance to this compound |
| Vertical Excitation Energies | The energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. | These energies correspond to the absorption maxima in the UV-visible spectrum and are responsible for the orange color of the dye. |
| Oscillator Strength | A measure of the probability of a particular electronic transition occurring. | Higher oscillator strengths indicate more intense absorption bands. |
| Excited State Deactivation Pathways | The mechanisms by which a molecule returns from an excited state to the ground state. | Understanding these pathways is crucial for determining the photostability of the dye. |
This table outlines the principles of TD-DFT analysis; the specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Aggregate Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time nih.govrsc.orgrsc.org. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, particularly the cis-trans isomerization around the central double bond, which is a known phenomenon in thioindigo dyes. This isomerization can be influenced by light and the surrounding environment, and it affects the color and properties of the dye.
Furthermore, MD simulations can be used to study how this compound molecules interact with each other to form aggregates. In the solid state or in concentrated solutions, dye molecules tend to stack together, which can significantly alter their optical and electronic properties. Understanding this aggregate behavior is crucial for applications in areas like organic electronics. While specific MD studies on this compound are not available, the general methodology would involve placing multiple molecules in a simulation box and observing their interactions over nanoseconds to microseconds.
Prediction of Reaction Mechanisms and Pathways for this compound Derivatives
Computational chemistry can be employed to predict the mechanisms of chemical reactions involving this compound. For example, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction pathway.
This is particularly useful in predicting the outcomes of derivatization reactions, where the core structure of this compound is modified to tune its properties. By simulating the reaction of this compound with various reagents, it is possible to predict which positions on the molecule are most reactive and what the likely products will be. This can guide synthetic efforts to create new dyes with desired colors, solubilities, or other functional properties.
Computational Materials Science Approaches for this compound Solid-State Properties
Computational materials science employs a range of simulation techniques to predict the properties of materials in their solid state. For this compound, these methods can be used to understand its crystal structure and how the arrangement of molecules in the crystal lattice affects its bulk properties.
One approach involves using the atomic coordinates of a single molecule, which can be obtained from DFT calculations, to build a unit cell with a specific symmetry jku.at. By simulating the interactions between molecules within this crystal lattice, it is possible to predict properties such as the electronic band structure, charge carrier mobility, and mechanical properties. A study on industrial vat orange dyes, including Vat Orange 1, 3, and 9, utilized such an approach to investigate their potential as semiconductors in organic field-effect transistors researchgate.net. These types of simulations are crucial for designing new organic electronic devices based on vat dyes.
Advanced Applications of Vat Orange 21 in Materials Science
Organic Electronic and Optoelectronic Devices
There is no available information on the use of Vat Orange 21 in the fabrication or testing of organic electronic and optoelectronic devices.
Organic Field-Effect Transistors (OFETs) Fabricated with this compound
No research was found detailing the fabrication processes, device architecture, or performance metrics (such as charge carrier mobility and on/off ratio) of OFETs using this compound as the semiconductor layer.
Potential in Organic Photovoltaic Cells and Solar Energy Conversion
The potential of this compound as a donor or acceptor material in organic photovoltaic (OPV) cells has not been explored in the available literature. There are no studies on its light-absorption properties, energy levels, or efficiency in solar energy conversion devices.
Electrochemical Energy Storage Applications
No data exists on the application of this compound as an electrode material or component in batteries or supercapacitors. Its electrochemical properties, such as redox potential and capacity for energy storage, have not been documented.
Nanomaterial Development from this compound
There is no information regarding the use of this compound as a precursor for developing nanomaterials.
Synthesis and Characterization of this compound-Derived Nanopigments
Specific methods for synthesizing nanopigments from this compound are not described in the available research. Consequently, there is no characterization data, such as particle size distribution, morphology, or stability, for such nanopigments.
Surface Engineering of Nanomaterials with this compound for Functional Coatings
The concept of using this compound for the surface engineering of other nanomaterials to create functional coatings has not been reported. There are no findings on its use to impart specific properties like corrosion resistance, wear resistance, or other functionalities to material surfaces.
Innovations in Textile Coloration Research utilizing this compound
Understanding Dye-Fiber Interaction Mechanisms at the Molecular Level
The excellent fastness properties of vat dyes like this compound on cellulosic fibers such as cotton are attributed to their mechanical entrapment within the fiber structure and the physical forces at play once the dye is applied. The dyeing process is fundamental to this interaction. Initially, the water-insoluble this compound is chemically reduced in an alkaline bath to its water-soluble "leuco" form. In this state, the dye molecule has an affinity for the cellulose (B213188) fibers and penetrates the amorphous regions of the fiber structure.
Once inside the fiber, the dye is oxidized back to its original insoluble pigment form, effectively trapping it within the fiber matrix. The interaction at the molecular level is primarily governed by non-covalent forces.
Key Dye-Fiber Interaction Forces:
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. The large, planar structure of the this compound molecule allows for a significant surface area to come into close contact with the linear cellulose polymer chains, maximizing the effect of these forces.
Hydrogen Bonding: Although the primary bond is not covalent, hydrogen bonds can form between the functional groups on the dye molecule (such as carbonyl groups) and the hydroxyl groups of the cellulose fiber. These secondary bonds contribute to the dye's stability and fastness.
Research into these interactions increasingly utilizes molecular modeling and computational chemistry to predict and analyze the adsorption behavior of dyes. researchgate.net While specific studies on this compound are not prominent, models developed for similar anthraquinone (B42736) vat dyes can provide insight. These models help researchers understand the orientation of the dye molecule within the fiber and the cumulative strength of the non-covalent interactions, which is crucial for optimizing dyeing parameters and designing dyes with enhanced performance. The goal of such research is to create a more detailed map of the dye-fiber landscape, leading to more efficient and reliable dyeing outcomes.
Table 1: Primary Molecular Interactions for Vat Dyes on Cellulosic Fibers
| Interaction Type | Description | Relevance to this compound |
| Physical Entrapment | The insoluble dye pigment is physically locked within the amorphous regions of the fiber after oxidation. | This is the primary mechanism ensuring high wash fastness for all vat dyes, including this compound. |
| Van der Waals Forces | Weak intermolecular forces that occur when the large, flat dye molecule is in close proximity to the cellulose polymer. | The significant surface area of the anthraquinone structure of this compound allows for strong cumulative van der Waals attraction. |
| Hydrogen Bonding | Secondary attraction between hydrogen atoms on the cellulose's hydroxyl groups and electronegative atoms (like oxygen in carbonyl groups) on the dye. | Contributes to the overall stability and fixation of the dye within the fiber. |
Development of Low-Energy and Eco-Friendly Dyeing Processes
The conventional vat dyeing process is resource-intensive, requiring significant amounts of water, energy for heating, and harsh chemicals like sodium hydrosulfite (also known as sodium dithionite) as the reducing agent. researchgate.netnih.gov Consequently, a major focus of modern textile research is the development of sustainable alternatives applicable to dyes such as this compound.
Innovations in Vat Dyeing:
Eco-Friendly Reducing Agents: Significant research has been conducted on replacing sodium dithionite (B78146), which produces toxic sulfur-containing byproducts. nih.gov Alternatives include organic reducing agents and natural extracts from sources like fruit peels, which can lower the environmental impact of the effluent. researchgate.netnih.govicrc.ac.ir Electrochemical reduction methods and the use of iron (II) salt complexes are also being explored as greener alternatives. researchgate.net
Low-Temperature and Water-Saving Technologies: New technologies aim to reduce the high energy and water footprint of textile dyeing.
Supercritical Carbon Dioxide (sc-CO₂) Dyeing: This waterless technology uses sc-CO₂ as a solvent to carry the dye into the fiber. dyecoo.com It eliminates wastewater and reduces energy consumption since there is no need to heat and later evaporate water. After the process, the CO₂ can be depressurized and recycled. dyecoo.com
Foam Dyeing: This method uses foam to carry the dye onto the fabric, drastically reducing the amount of water required compared to traditional bath dyeing. refashion.fr
Digital and Ultrasonic Dyeing: Digital inkjet printing technology allows for precise application of dye onto the fabric surface, minimizing waste. alchemietechnology.com Ultrasonic technology can be used to enhance dye uptake at lower temperatures by creating cavitation bubbles that accelerate the diffusion of the dye into the fiber. refashion.fr
Nanopigment Technology: An innovative approach involves converting vat dyes into stable, nanosized pigment dispersions. ekb.eg These nanopigments can be applied to textiles through printing techniques, often with reduced water and chemical usage compared to conventional dyeing, while still offering the excellent fastness properties characteristic of vat dyes. ekb.eg Research has shown this to be effective for anthraquinone vat dyes, a class to which this compound belongs. ekb.eg
These advancements pave the way for a more sustainable application of this compound in the textile industry, aligning with global efforts to reduce the environmental impact of manufacturing.
Table 2: Comparison of Conventional and Innovative Vat Dyeing Processes
| Feature | Conventional Process (Sodium Dithionite) | Innovative Processes (e.g., Natural Reductants, sc-CO₂) |
| Reducing Agent | Sodium Dithionite | Natural extracts, Iron (II) salts, Electrochemical methods |
| Water Consumption | High | Very Low to None (sc-CO₂, Foam Dyeing) dyecoo.compactics.com |
| Energy Consumption | High (for heating large water volumes) | Reduced (lower temperatures or no water to heat) dyecoo.comdystar.com |
| Chemical Byproducts | Sulfites, Sulfates (toxic) researchgate.net | Biodegradable or less harmful byproducts icrc.ac.ir |
| Wastewater Treatment | Extensive and costly | Minimized or eliminated alchemietechnology.com |
Environmental Research Perspectives on Vat Orange 21 Fate
Degradation Pathways in Aqueous and Solid Matrices
The environmental fate of Vat Orange 21, a synthetic dye, is a significant area of research due to its potential persistence and impact on ecosystems. Understanding its degradation pathways in water and soil is crucial for developing effective remediation strategies.
Photodegradation Kinetics and Mechanisms of this compound
Photodegradation is a key process in the breakdown of organic pollutants in the environment, driven by light energy. For dyes like this compound, this process involves the absorption of photons, leading to the excitation of electrons and the generation of reactive oxygen species (ROS) that attack the dye molecule.
The general mechanism of photodegradation of organic dyes involves the excitation of electrons in a photocatalyst upon irradiation, creating electron-hole pairs. These charge carriers can then react with adsorbed molecules to produce highly reactive radicals, such as superoxide (B77818) (•O₂⁻) and hydroxyl (•OH) radicals, which are responsible for the decomposition of the dye. The efficiency of this process is influenced by several operational parameters, including the pH of the solution, the initial concentration of the dye, reaction temperature, and the intensity of the irradiation. mdpi.com
Studies on various dyes have shown that the kinetics of photodegradation can often be described by pseudo-first-order kinetics. For instance, the degradation of some reactive dyes over a Degussa P-25 photocatalyst followed this kinetic model. mdpi.com Similarly, the photocatalytic degradation of Vat Yellow 4 using UV/TiO₂ was also found to follow first-order kinetics. researchgate.net The rate of degradation is typically fast initially and then slows down as the concentration of the dye decreases.
Table 1: Factors Influencing Photodegradation of Dyes
| Parameter | Effect on Degradation Rate |
|---|---|
| pH of Solution | Influences the surface charge of the photocatalyst and the speciation of the dye, affecting adsorption and reaction rates. mdpi.com |
| Initial Dye Concentration | Higher concentrations can lead to a decrease in degradation efficiency as more dye molecules compete for the limited active sites on the photocatalyst. mdpi.com |
| Reaction Temperature | Can affect the reaction kinetics, though the effect may be marginal in some cases. |
| Irradiation Intensity | Higher intensity generally leads to a higher rate of electron-hole generation and thus a faster degradation rate, up to a certain point where the active sites become saturated. mdpi.com |
| Photocatalyst Loading | An optimal loading is necessary to ensure sufficient active sites without causing light scattering and reduced light penetration. researchgate.net |
This table is generated based on data from provided sources.
The presence of electron acceptors such as hydrogen peroxide (H₂O₂), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and potassium bromate (B103136) (KBrO₃) can enhance the photodegradation rate by trapping the photo-generated electrons, thereby reducing electron-hole recombination and promoting the formation of reactive radicals. researchgate.net
Electrochemical Degradation Studies for Wastewater Treatment
Electrochemical methods offer a promising alternative for the treatment of wastewater containing persistent organic pollutants like this compound. provectusenvironmental.com These techniques involve the use of an electric current to drive oxidation and reduction reactions that break down the dye molecules. nih.govmdpi.com
Electrochemical degradation can occur through direct or indirect pathways. In direct electrochemical transformation, the dye molecule is oxidized or reduced by direct electron transfer at the electrode surface. nih.gov Indirect electrochemical transformation involves the generation of reactive species, or mediators, in the solution which then react with and degrade the dye. nih.gov The choice of electrode material is critical as it influences the efficiency and mechanism of the degradation process. provectusenvironmental.com
Cyclic voltammetry is a common electroanalytical technique used to study the redox properties of chemical compounds and to understand their electrochemical behavior. nih.govresearchgate.net By applying a varying potential, the oxidation and reduction peaks of the dye can be identified, providing insights into the degradation mechanism. researchgate.net For instance, studies on textile effluents have used cyclic voltammetry to determine the optimal potential range for degradation. researchgate.net
The efficiency of electrochemical degradation is influenced by several factors, including the initial pH of the wastewater, the type and concentration of supporting electrolytes, and the applied current density. researchgate.net Supporting electrolytes are added to increase the conductivity of the solution and reduce the energy consumption of the process. researchgate.net
Table 2: Key Parameters in Electrochemical Degradation of Dyes
| Parameter | Role in Degradation Process |
|---|---|
| Electrode Material | Determines the electrocatalytic activity, stability, and the primary reaction pathway (direct or indirect). provectusenvironmental.com |
| pH | Affects the speciation of the dye and the efficiency of the electrochemical reactions. researchgate.net |
| Supporting Electrolyte | Increases the conductivity of the wastewater, reducing the cell voltage and energy consumption. researchgate.net |
| Current Density | Influences the rate of electrochemical reactions and the generation of oxidizing agents. researchgate.net |
This table is generated based on data from provided sources.
Adsorptive Removal Mechanisms and Materials for this compound
Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, low cost, and high efficiency. scirp.org This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).
A variety of materials have been investigated for the adsorptive removal of dyes, with a focus on low-cost and readily available adsorbents. These include natural materials like clays (B1170129) and agricultural wastes, as well as synthesized materials like activated carbon and zeolites. taylors.edu.my For example, kaolin, a type of clay, has been studied for the removal of Vat Orange 11 from aqueous solutions. taylors.edu.my Similarly, zeolite X synthesized from alum sludge has also been shown to be an effective adsorbent for Vat Orange 11. aip.org
The adsorption process is influenced by several factors, including the initial dye concentration, the amount of adsorbent, the pH of the solution, and the contact time. taylors.edu.my The pH, in particular, plays a crucial role as it affects the surface charge of the adsorbent and the ionization of the dye molecule, thereby influencing the electrostatic interactions between them. For instance, the removal of Vat Orange 11 using zeolite X was found to be most effective in acidic media (pH 3). aip.org
The equilibrium of the adsorption process is often described by isotherm models such as the Langmuir, Freundlich, and Temkin models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. taylors.edu.my The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. taylors.edu.my
Table 3: Common Adsorbents for Dye Removal
| Adsorbent Material | Description |
|---|---|
| Kaolin | A naturally occurring clay mineral that has been investigated as a low-cost adsorbent for dyes like Vat Orange 11. taylors.edu.my |
| Zeolite X | A synthetic zeolite that can be produced from industrial waste materials like alum sludge and has shown good adsorption capacity for Vat Orange 11. aip.org |
| Activated Carbon | A highly porous material with a large surface area, making it a very effective adsorbent for a wide range of dyes. scirp.org |
| Agricultural Wastes | Materials such as sawdust and pine tree waste have been explored as low-cost alternatives for dye adsorption. taylors.edu.my |
This table is generated based on data from provided sources.
Analytical Methodologies for Environmental Monitoring of this compound Transformants
The degradation of this compound can lead to the formation of various transformation products (TPs), which may also be of environmental concern. Therefore, the development of sensitive and selective analytical methods for the monitoring of these transformants is essential. spectroscopyonline.com
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the identification and quantification of organic micropollutants and their TPs in water samples. spectroscopyonline.com This method combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of the mass spectrometer, allowing for the detection of a wide range of compounds at low concentrations. nih.govspectroscopyonline.com
The general workflow for analyzing TPs involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. spectroscopyonline.com Sample preparation may involve steps like solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depends on the polarity of the target compounds. nih.gov ESI is commonly used for the analysis of more polar TPs. nih.gov
For the identification of unknown TPs, non-targeted screening (NTS) approaches using LC-HRMS are increasingly being employed. spectroscopyonline.com This involves acquiring full-scan mass spectral data and then using sophisticated data processing software to identify potential TPs based on their mass-to-charge ratio, isotopic pattern, and fragmentation behavior.
Electrochemical sensors also represent a promising approach for the detection of synthetic dyes. mdpi.com These sensors are based on the electrochemical properties of the target analyte and can offer rapid and sensitive detection. mdpi.com For instance, voltammetric techniques using modified electrodes have been developed for the determination of various orange dyes. mdpi.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Vat Orange 11 |
| Vat Yellow 4 |
| Hydrogen Peroxide |
| Ammonium Persulfate |
This table is generated based on the content of the article.
Future Research Directions and Emerging Opportunities for Vat Orange 21
Rational Design of Vat Orange 21 Analogs for Specific Electronic Applications
The core structure of this compound, a dibenzo[def,mno]chrysene-6,12-dione, provides distinct positions for chemical modification, primarily at the 4,10- and 6,12-positions. uky.edu The rational design of analogs by strategically introducing different functional groups is a key research direction for tailoring the material's properties for specific electronic applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org
A primary goal is to enhance solubility and processability without compromising electronic performance. The planar structure and strong π-π interactions of the parent dye lead to poor solubility, often necessitating processing via physical vapor deposition. rsc.org One strategy involves attaching flexible alkyl chains or bulky side groups to the core. Another approach is the derivatization of the ketone functionalities. For instance, reductive substitution can be used to install groups like triisopropylsilylacetylene, which not only improves solubility but also modifies the electronic structure. uky.edu
Future research will focus on creating a library of this compound derivatives to systematically study structure-property relationships. By employing various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), a wide range of electron-donating and electron-withdrawing groups can be attached at the 4- and 10-positions. uky.edu This allows for precise control over the frontier molecular orbital (HOMO/LUMO) energy levels, bandgap, and charge transport characteristics. For example, attaching electron-rich groups like triphenylamine (B166846) can modulate the material's hole-transporting (p-type) properties, while electron-deficient moieties can be used to engineer electron-transporting (n-type) or ambipolar behavior. uky.edu
| Modification Site | Attached Functional Group | Synthetic Method | Observed/Potential Effect on Properties | Target Application |
| 4,10-positions | Thiophene, Hexylthiophene | Stille Coupling | Narrows optical bandgap, enhances π-conjugation. uky.edu | Organic Photovoltaics (OPVs), OFETs |
| 4,10-positions | Triphenylamine | Suzuki Coupling | Modulates HOMO level, enhances hole-transport. uky.edu | p-type OFETs |
| 4,10-positions | Vinyl-N-hexylphthalimide | Heck Coupling | Introduces electron-withdrawing character. uky.edu | n-type or ambipolar OFETs |
| 6,12-positions | Triisopropylsilylacetylene | Reductive Substitution | Improves solubility, modifies electronic structure. uky.edu | Solution-processed electronics |
Synergistic Theoretical and Experimental Approaches for Material Discovery
To accelerate the discovery of new high-performance materials based on this compound, a synergistic approach combining theoretical modeling and experimental validation is crucial. Computational chemistry, particularly Density Functional Theory (DFT), can predict key electronic parameters before any synthetic work is undertaken. rsc.org This rational, "materials-by-design" approach saves significant time and resources.
Theoretical models can calculate properties such as:
HOMO/LUMO energy levels: To predict the charge injection/extraction efficiency and compatibility with other materials in a device. rsc.org
Electronic bandgap: To estimate the optical absorption and emission characteristics. rsc.org
Molecular geometry and packing: To gain insight into how molecules will arrange in the solid state, which is critical for charge transport.
Intramolecular and intermolecular interactions: To understand charge transfer characteristics and solid-state behavior. uky.edu
These computational predictions then guide the experimental efforts. Promising candidates identified through modeling are synthesized, and their properties are measured using a suite of characterization techniques. This feedback loop, where experimental results are used to refine and validate the theoretical models, creates a powerful cycle for material discovery. For instance, cyclic voltammetry (CV) is used to experimentally determine HOMO/LUMO levels, which can be directly compared to DFT calculations. rsc.org Similarly, UV-Vis spectroscopy measures the optical bandgap, and X-ray diffraction (XRD) reveals the crystal packing of the synthesized compounds. rsc.orgrsc.org
A recent study successfully fabricated high-performance OFETs based on two-dimensional Vat Orange 3 (this compound) crystals, achieving a high field-effect mobility of 0.14 cm²⋅V⁻¹⋅s⁻¹, a significant improvement over thin-film versions. iphy.ac.cn This work exemplifies the integration of advanced material fabrication (physical vapor transport on h-BN) and detailed characterization, providing valuable experimental data that can inform future theoretical models of 2D organic semiconductor growth. iphy.ac.cn
| Workflow Step | Theoretical/Computational Method | Experimental Validation Technique | Parameter/Property Investigated |
| 1. Candidate Design | Molecular Modeling Software | --- | Design of novel this compound analogs. |
| 2. Property Prediction | Density Functional Theory (DFT) | Cyclic Voltammetry (CV) | HOMO/LUMO energy levels, electrochemical bandgap. rsc.orgrsc.org |
| 3. Optical Properties | Time-Dependent DFT (TD-DFT) | UV-Vis & Photoluminescence Spectroscopy | Optical bandgap, absorption/emission spectra. rsc.org |
| 4. Solid-State Structure | Molecular Dynamics (MD), Crystal Structure Prediction | X-Ray Diffraction (XRD), Atomic Force Microscopy (AFM) | Crystal packing, film morphology, π-π stacking distance. rsc.orgrsc.org |
| 5. Device Performance | Device Modeling/Simulation | OFET/OPV Device Fabrication and Testing | Charge carrier mobility, On/Off ratio, power conversion efficiency. iphy.ac.cn |
Development of Sustainable Synthesis and Application Technologies for this compound
As electronic devices become more pervasive and disposable, the environmental impact of their constituent materials is a growing concern. A significant future research direction for this compound is the development of sustainable "green chemistry" approaches for both its synthesis and its application in devices.
Traditional synthesis routes for dyes and pigments can involve harsh reagents, high temperatures, and organic solvents. google.comgoogle.com Future research will aim to replace these with more environmentally benign alternatives. This includes:
Greener Solvents: Exploring the use of water, supercritical fluids, or bio-derived solvents to replace chlorinated or aromatic solvents like orthodichlorobenzene. google.com
Alternative Catalysts: Investigating earth-abundant metal catalysts (e.g., iron, copper) to replace precious metal catalysts like palladium, or developing metal-free catalytic systems.
Energy Efficiency: Designing synthetic pathways that operate at lower temperatures and pressures, potentially using microwave-assisted or flow-chemistry techniques.
In the context of vat dyeing, research has already shown that natural reducing agents, such as orange peel extract, can be used as an alternative to the commonly used but environmentally problematic sodium dithionite (B78146). researchgate.net This principle of using bio-derived reagents could be extended to the synthesis of this compound and its derivatives. The development of synthesis routes that are not only environmentally friendly but also cost-effective will be crucial for the commercial viability of these materials in large-scale applications. google.com Furthermore, the inherent biocompatibility reported for some vat dyes makes them promising candidates for safer, on-skin, and wearable electronic applications, adding another dimension to their sustainable profile. rsc.org
Q & A
Q. What established synthesis protocols exist for Vat Orange 21, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis protocols for vat dyes typically involve reduction, oxidation, and stabilization steps. For this compound, researchers should begin with anthraquinone precursors and employ controlled conditions (e.g., temperature, pH, and catalysts like sodium dithionite). Reaction optimization can leverage Design of Experiments (DOE) to test variables such as solvent polarity and reducing agent concentration. Structural validation via X-ray crystallography (as applied to Vat Orange 1 and 3 in prior studies ) is critical to confirm lattice parameters and purity.
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : UV-Vis spectroscopy is essential for analyzing π-π* transitions in the conjugated anthraquinone system. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches), while nuclear magnetic resonance (NMR) resolves proton environments. Cross-referencing with computational simulations (e.g., density functional theory, DFT) enhances interpretation. Researchers should prioritize reproducibility by calibrating instruments against known standards and documenting solvent effects .
Q. How does the crystal structure of this compound influence its electronic properties?
- Methodological Answer : Crystallographic data (e.g., lattice parameters, space group) directly impact charge transport and optoelectronic behavior. For example, monoclinic systems like Vat Orange 1 (P21/n space group) exhibit anisotropic conductivity . Researchers should perform single-crystal X-ray diffraction and compare results to analogous vat dyes to infer structure-property relationships. Pairing experimental data with Hirshfeld surface analysis can reveal intermolecular interactions critical to device applications.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
- Methodological Answer : Contradictions often arise from solvent purity, temperature gradients, or measurement techniques. To address this, standardize solubility tests using IUPAC guidelines and control variables (e.g., degassing solvents). Statistical tools like ANOVA can identify outliers, while meta-analyses of published data may reveal methodological biases. Incorporating open-ended questions in data collection (e.g., solvent batch details) enhances traceability .
Q. What computational modeling approaches best predict the optoelectronic behavior of this compound?
- Methodological Answer : DFT is ideal for calculating bandgaps and exciton binding energies, while molecular dynamics (MD) simulations assess thermal stability. Validate models against experimental UV-Vis and cyclic voltammetry data. For lattice dynamics, use software like VASP or Quantum ESPRESSO, referencing crystallographic parameters from related dyes (e.g., Vat Orange 3’s β-angle of 92.56° ). Ensure reproducibility by sharing input files and convergence criteria in supplementary materials .
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Use fractional factorial designs to isolate critical variables (e.g., stirring rate, nucleation time). Statistical process control (SPC) charts can track deviations, while accelerated stability studies (40°C/75% RH) assess storage impacts. Document protocols using FAIR data principles to enable cross-lab validation .
Q. How can researchers design experiments to evaluate the environmental degradation pathways of this compound?
- Methodological Answer : Use LC-MS/MS to identify degradation products under UV exposure or microbial activity. Conduct toxicity assays (e.g., Daphnia magna) to assess ecological impacts. Experimental design should follow the PICO framework: Population (dye concentration), Intervention (light/pH), Comparison (control groups), and Outcomes (degradation efficiency). Pair with life cycle analysis (LCA) to contextualize findings .
Data Integrity and Reproducibility
Q. What steps ensure data integrity in studies involving this compound?
- Methodological Answer : Implement attention-check questions in surveys (e.g., "Confirm you are a researcher") and require open-ended responses to detect fraudulent entries . Use version-controlled repositories (e.g., Zenodo) for raw spectra and crystallography files. Adhere to the EUR datateam’s data management plan (DMP) guidelines, including metadata standards and ethical documentation .
Q. How should researchers address gaps in primary literature on this compound’s thermodynamic properties?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to measure melting points and enthalpy changes. Compare results to quantum mechanical calculations (e.g., Gibbs free energy). If data remains scarce, extrapolate from structurally similar dyes (e.g., Vat Orange 1’s unit cell volume of 1492.194 ų ). Publish negative results to prevent publication bias .
Methodological Frameworks
Which frameworks guide the formulation of rigorous research questions for this compound studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope. For hypothesis-driven studies, use PICO (Population, Intervention, Comparison, Outcome) to structure objectives. For exploratory work, employ grounded theory to iteratively refine questions based on emerging data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
